molecular formula C15H17F2NO3 B1530521 Methyl 1-((2-(3,5-difluorophenyl)-2-oxoethyl)amino)cyclopentanecarboxylate CAS No. 957121-88-9

Methyl 1-((2-(3,5-difluorophenyl)-2-oxoethyl)amino)cyclopentanecarboxylate

Cat. No.: B1530521
CAS No.: 957121-88-9
M. Wt: 297.3 g/mol
InChI Key: LICSUCXILCHNCE-UHFFFAOYSA-N
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Description

Methyl 1-((2-(3,5-difluorophenyl)-2-oxoethyl)amino)cyclopentanecarboxylate is a cyclopentane-based ester derivative featuring a 3,5-difluorophenyl-substituted oxoethylamino moiety. This compound is synthesized via multi-step reactions involving cyclopentane derivatives and fluorinated aromatic precursors. While direct biological data are unavailable in the provided evidence, its structural features align with bioactive compounds targeting receptors or enzymes .

Properties

IUPAC Name

methyl 1-[[2-(3,5-difluorophenyl)-2-oxoethyl]amino]cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO3/c1-21-14(20)15(4-2-3-5-15)18-9-13(19)10-6-11(16)8-12(17)7-10/h6-8,18H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICSUCXILCHNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)NCC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-((2-(3,5-difluorophenyl)-2-oxoethyl)amino)cyclopentanecarboxylate, with the CAS number 957121-88-9, is a compound of significant interest in pharmaceutical and biochemical research. Its molecular formula is C15H17F2NO3C_{15}H_{17}F_{2}NO_{3}, and it has a molecular weight of 297.3 g/mol. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory agents like ibuprofen, and has potential applications in agricultural science as a plant growth regulator .

Pharmacological Properties

The biological activity of this compound has been explored in several studies. Its structural components suggest that it may interact with various biological pathways:

  • Anti-inflammatory Activity : The compound's structure indicates potential inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Similar compounds have shown effectiveness in reducing COX-2 expression, leading to decreased inflammation .
  • Antioxidant Properties : Preliminary studies suggest that derivatives of this compound may exhibit antioxidant activity, contributing to cellular protection against oxidative stress.

The proposed mechanism of action involves the modulation of inflammatory mediators through the inhibition of COX enzymes. By blocking these enzymes, the compound may reduce the synthesis of prostaglandins, which are responsible for promoting inflammation and pain.

Case Studies

  • In vitro Studies : In laboratory settings, this compound has been evaluated for its effects on RAW 264.7 macrophages. These studies demonstrated a significant reduction in COX-2 levels when treated with the compound, indicating its potential as an anti-inflammatory agent .
  • Synthesis and Applications : The compound serves as a precursor in synthesizing other biologically active molecules. Research has shown that modifying its structure can enhance its pharmacological properties, making it a versatile scaffold in drug design .

Table: Biological Activity Summary

Activity Mechanism Reference
Anti-inflammatoryInhibition of COX enzymes
AntioxidantScavenging free radicals
Synthesis precursorIntermediate for various pharmaceuticals

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

  • Clinical Trials : To assess efficacy and safety in humans.
  • Structure-Activity Relationship (SAR) : To optimize its pharmacological properties.
  • Broader Applications : Exploring its use in agriculture as a growth regulator.

Comparison with Similar Compounds

Structural Analogs with Varied Ester Groups

The reactivity and properties of cyclopentane-based esters are influenced by the ester substituent. For example:

  • Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride () replaces the difluorophenyl-oxoethyl group with a methylamino moiety. This simpler analog lacks aromaticity and fluorine atoms, likely reducing lipophilicity and electronic effects. Its synthesis via ethyl acetate and toluenesulfonate highlights moderate polarity, supported by NMR data (δ 3.79 ppm for methyl ester) .
  • Ethyl acetoacetate derivatives () form 2-azido-1-hydroxy-1-(2,4-dioxoalkyl)cyclopentanes. These analogs incorporate alkoxy or benzyl ester groups, which may enhance solubility or metabolic stability compared to methyl esters. For instance, benzyl esters typically exhibit higher lipophilicity but lower enzymatic hydrolysis rates .

Table 1: Ester Group Comparisons

Compound Ester Group Key Features
Target Compound Methyl Balanced polarity, metabolic stability
Ethyl Acetoacetate Derivatives (Scheme 66) Benzyl/Methoxyethyl Increased lipophilicity, tailored reactivity
Methyl 1-(methylamino)cyclopentanecarboxylate Methyl Simplified structure, no fluorination

Cyclopentane vs. Cyclohexane Ring Systems

Ring size significantly impacts conformational flexibility and steric effects:

  • Methyl 1-(methylamino)cyclohexanecarboxylate (, Reference Example 89) substitutes the cyclopentane ring with a cyclohexane. NMR data for the cyclopentane analog (δ 1.86–1.65 ppm for ring protons) suggest a compact structure compared to cyclohexane derivatives .

Aromatic Substituent Variations

The 3,5-difluorophenyl group distinguishes the target compound from analogs with other aromatic systems:

  • BIBN4096BS () contains a 3,5-dibromo-4-hydroxyphenyl group. Fluorine’s electron-withdrawing effects may enhance binding to electron-rich receptor sites .
  • Methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate () incorporates a naphthyl group, which is bulkier and more lipophilic than the difluorophenyl moiety. This could improve membrane permeability but reduce aqueous solubility .

Table 2: Aromatic Substituent Effects

Compound Aromatic Group Key Properties
Target Compound 3,5-Difluorophenyl High electronegativity, compact
BIBN4096BS 3,5-Dibromo-4-hydroxyphenyl Steric bulk, moderate polarity
Methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate Naphthyl High lipophilicity, steric hindrance

Amino Group Modifications

The target compound’s amino group is linked via a 2-oxoethyl chain, unlike simpler methylamino derivatives ().

Preparation Methods

Amide Coupling via Ketoester Intermediate

One common approach involves reacting an amino-substituted cyclopentanecarboxylate with a 2-bromo-1-(3,5-difluorophenyl)ethanone derivative in the presence of a base to form the target ketoamide.

Step Reagents & Conditions Details Yield & Purity
1 Amino-cyclopentanecarboxylate + 2-bromo-1-(3,5-difluorophenyl)ethanone In acetonitrile solvent, with N-ethyl-N,N-diisopropylamine (DIPEA) as base, at 20°C for 2–16 hours under inert atmosphere Yields typically range from 50% to 70%; product isolated as white solid after extraction and chromatography
2 Workup Quenching with water, extraction with dichloromethane, drying over anhydrous sodium sulfate, concentration under reduced pressure Purification by silica gel chromatography (e.g., PE/EtOAc 5:1)
3 Characterization Mass spectrometry (ESI, positive ion mode), ^1H NMR spectroscopy Confirmed molecular ion peak and characteristic aromatic and aliphatic proton signals

This method is supported by multiple examples where the reaction mixture is stirred at room temperature (20–25°C) for several hours (2–16 h), followed by standard aqueous workup and chromatographic purification. The use of DIPEA or triethylamine as bases facilitates the nucleophilic substitution of the bromo-ketone by the amino group on the cyclopentanecarboxylate.

Use of Protected Amino Acids and Subsequent Deprotection

In some protocols, the amino group on the cyclopentanecarboxylate is initially protected (e.g., tert-butoxycarbonyl, Boc) to improve selectivity and yield during coupling.

Step Reagents & Conditions Details Yield & Purity
1 Boc-protected amino cyclopentanecarboxylate + 2-bromo-1-(3,5-difluorophenyl)ethanone Reaction in dichloromethane or acetonitrile, base added dropwise at 0–25°C, stirring for 3.5–16 hours Yields around 50–60% after purification
2 Deprotection Acidic treatment to remove Boc group, yielding free amino ketoester Purity confirmed by NMR and MS
3 Purification Silica gel chromatography or recrystallization White solid product

This approach helps prevent side reactions and allows for cleaner product isolation. The Boc protection is typically introduced and removed under standard conditions, with triethylamine or DIPEA used as base during coupling.

Alternative Coupling Agents and Bases

While DIPEA and triethylamine are common, other bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been employed in related compound syntheses to promote coupling reactions efficiently at room temperature, sometimes in solvents like dimethyl sulfoxide or tetrahydrofuran. These conditions can be adapted for the target compound to optimize yield and selectivity.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Acetonitrile, dichloromethane, or tetrahydrofuran Choice affects solubility and reaction rate
Base DIPEA, triethylamine, DBU Base strength and steric hindrance influence coupling efficiency
Temperature 0–25°C (room temperature) Lower temperatures reduce side reactions
Reaction Time 2–16 hours Longer times improve conversion but may increase impurities
Atmosphere Inert (nitrogen or argon) Prevents oxidation or moisture interference

Optimization studies indicate that stirring the reaction mixture at room temperature under inert atmosphere with a slight excess of base and bromo-ketone reagent yields the best balance of conversion and purity.

Purification and Characterization

After reaction completion, the mixture is quenched with water and extracted with organic solvents like dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. Purification is typically achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

Characterization involves:

  • Mass Spectrometry (ESI) : Confirms molecular ion peaks consistent with the expected molecular weight (~m/z 326 for the protonated molecule).
  • Nuclear Magnetic Resonance (^1H NMR) : Aromatic proton multiplets around 7.7–7.9 ppm, methylene and methine signals in the 3.5–5.5 ppm range, and aliphatic cyclopentane protons between 1.8–2.5 ppm.
  • Purity Assessment : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to ensure >95% purity.

Summary Table of Preparation Methods

Method Key Reagents Solvent Base Temp (°C) Time (h) Yield (%) Notes
Direct coupling with bromo-ketone Amino-cyclopentanecarboxylate, 2-bromo-1-(3,5-difluorophenyl)ethanone Acetonitrile DIPEA or TEA 20–25 2–16 50–70 Inert atmosphere recommended
Boc-protected amine coupling Boc-amino-cyclopentanecarboxylate, 2-bromo-ketone DCM or acetonitrile DIPEA or TEA 0–25 3.5–16 ~52 Requires deprotection step
Alternative base coupling Amino-cyclopentanecarboxylate, bromo-ketone THF, DMSO DBU 20–25 4 60–70 May improve selectivity

Q & A

Q. What synthetic routes are documented for preparing Methyl 1-((2-(3,5-difluorophenyl)-2-oxoethyl)amino)cyclopentanecarboxylate, and what intermediates are critical?

Answer: The compound is synthesized via multi-step protocols involving cyclopentane-derived intermediates. For example, methyl 1-(methylamino)cyclopentanecarboxylate tosylate (3.60 g, 10.9 mmol) is a key intermediate, as described in a European patent application . Subsequent steps involve coupling with 3,5-difluorophenyl ketone derivatives under basic conditions. Methodological considerations include:

  • Intermediate purification: Use of column chromatography or recrystallization to isolate intermediates (e.g., tert-butoxycarbonyl-protected amines) .
  • Reagent selection: Activation of the amine group via sulfonate salts (e.g., paratoluenesulfonate) to enhance reactivity .

Q. How is the compound characterized spectroscopically, and what analytical data are critical for validation?

Answer: Key characterization methods include:

  • 1H-NMR: Peaks at δ 7.28 (brs, 1H, NH), 3.58 (s, 3H, OCH3), and 1.36 (s, 9H, tert-butyl) confirm intermediate structures .
  • LCMS/HPLC: For final validation, LCMS (m/z 681 [M+H]+) and HPLC retention time (0.99 minutes under SMD-TFA50 conditions) are used to confirm purity and identity .

Q. What stability concerns arise during storage or handling of this compound?

Answer: The ester and amide groups in the structure suggest sensitivity to hydrolysis. Recommended practices:

  • Storage: Under inert gas (N2/Ar) at –20°C to prevent degradation.
  • Handling: Use anhydrous solvents (e.g., DMSO-d6 for NMR) to avoid side reactions .

Q. How can researchers verify the regioselectivity of the amide bond formation in this compound?

Answer: Regioselectivity is confirmed via:

  • Control experiments: Comparing reaction outcomes with/without activating agents (e.g., HATU or EDCI).
  • Isotopic labeling: Using 15N-labeled amines to track bond formation via NMR or mass spectrometry .

Q. What are the documented impurities or byproducts in its synthesis?

Answer: Common byproducts include:

  • Unreacted intermediates: Residual methyl 1-(methylamino)cyclopentanecarboxylate (detected via LCMS).
  • Hydrolysis products: Ester cleavage under acidic conditions, leading to carboxylic acid derivatives .

Advanced Research Questions

Q. How does the 3,5-difluorophenyl moiety influence the compound’s reactivity in nucleophilic substitution reactions?

Answer: The electron-withdrawing fluorine atoms enhance the electrophilicity of the adjacent carbonyl group, facilitating nucleophilic attack. Researchers should:

  • Compare substituents: Synthesize analogs with monofluoro or non-fluorinated phenyl groups to assess kinetic differences.
  • Computational modeling: Use DFT calculations to map electron density around the carbonyl carbon .

Q. What strategies optimize yield in the final coupling step with 3,5-difluorophenyl ketones?

Answer: Optimization involves:

  • Catalyst screening: Test palladium catalysts (e.g., Pd(OAc)2) for cross-coupling efficiency.
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic ketones .

Q. How can researchers resolve contradictions in reported LCMS/HPLC data across studies?

Answer: Discrepancies may arise from ionization conditions or column types. Mitigation strategies:

  • Standardized protocols: Adopt identical mobile phases (e.g., 0.1% TFA in H2O/MeCN) and column specifications.
  • Inter-laboratory validation: Share samples with collaborators to cross-verify retention times .

Q. What in vitro assays are suitable for studying the compound’s biological activity, given its structural similarity to GPCR-targeting molecules?

Answer:

  • GPCR binding assays: Screen against receptors like CGRP or 5-HT1B/1D using radiolabeled ligands (e.g., [3H]-BIBN4096BS) .
  • Kinetic solubility assays: Assess bioavailability in PBS (pH 7.4) or simulated gastric fluid .

Q. How does the cyclopentane ring’s conformation affect the compound’s interactions with biological targets?

Answer:

  • Conformational analysis: Use X-ray crystallography or NOESY NMR to determine ring puckering.
  • SAR studies: Synthesize constrained analogs (e.g., bicyclic derivatives) to probe steric effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-((2-(3,5-difluorophenyl)-2-oxoethyl)amino)cyclopentanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-((2-(3,5-difluorophenyl)-2-oxoethyl)amino)cyclopentanecarboxylate

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